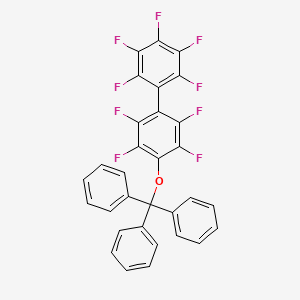
2,2',3,3',4,5,5',6,6'-Nonafluoro-4'-(triphenylmethoxy)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,3,3’,4,5,5’,6,6’-Nonafluoro-4’-(triphenylmethoxy)-1,1’-biphenyl: is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a triphenylmethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,4,5,5’,6,6’-Nonafluoro-4’-(triphenylmethoxy)-1,1’-biphenyl typically involves multiple steps, starting with the preparation of the biphenyl core, followed by the introduction of fluorine atoms and the triphenylmethoxy group. Common reagents used in these reactions include fluorinating agents such as sulfur tetrafluoride and triphenylmethanol for the methoxy group. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional steps to ensure purity and yield. Techniques such as column chromatography and recrystallization are often employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,3,3’,4,5,5’,6,6’-Nonafluoro-4’-(triphenylmethoxy)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but often involve specific solvents and temperatures to optimize the reaction rate and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
2,2’,3,3’,4,5,5’,6,6’-Nonafluoro-4’-(triphenylmethoxy)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 2,2’,3,3’,4,5,5’,6,6’-Nonafluoro-4’-(triphenylmethoxy)-1,1’-biphenyl involves its interaction with specific molecular targets. The fluorine atoms and triphenylmethoxy group contribute to its unique binding properties, allowing it to interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways, leading to various effects depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’,3,3’,4,4’,5,5’,6,6’-Decafluorobiphenyl: Similar in structure but with an additional fluorine atom.
2,2’,3,3’,4,5,5’,6,6’-Nonafluoro-4’-bromodiphenylamine: Contains a bromine atom instead of the triphenylmethoxy group.
Uniqueness
2,2’,3,3’,4,5,5’,6,6’-Nonafluoro-4’-(triphenylmethoxy)-1,1’-biphenyl is unique due to the presence of the triphenylmethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with other molecules, making it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
402593-83-3 |
|---|---|
Molekularformel |
C31H15F9O |
Molekulargewicht |
574.4 g/mol |
IUPAC-Name |
1,2,3,4,5-pentafluoro-6-(2,3,5,6-tetrafluoro-4-trityloxyphenyl)benzene |
InChI |
InChI=1S/C31H15F9O/c32-21-19(22(33)26(37)27(38)25(21)36)20-23(34)28(39)30(29(40)24(20)35)41-31(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
InChI-Schlüssel |
DZAOCSWTSLBMIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC4=C(C(=C(C(=C4F)F)C5=C(C(=C(C(=C5F)F)F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















